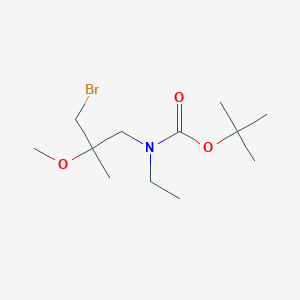
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a methoxy group, and an ethylcarbamate moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The addition of the methoxy group.
Carbamoylation: The formation of the carbamate group by reacting with an appropriate carbamoylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, while the carbamate group can participate in covalent modifications. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3-chloro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-fluoro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
Uniqueness
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromo substituent is advantageous.
Eigenschaften
Molekularformel |
C12H24BrNO3 |
|---|---|
Molekulargewicht |
310.23 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H24BrNO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
LAAHIWOIKPSAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(CBr)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


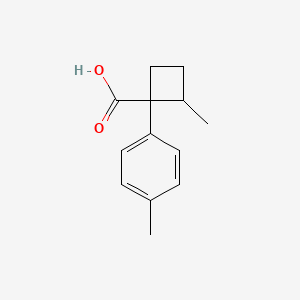
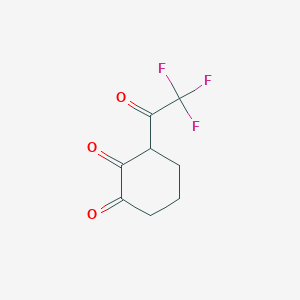
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
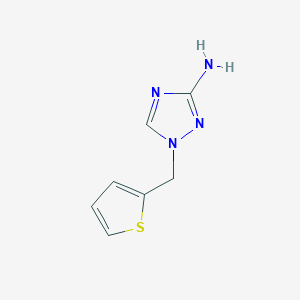
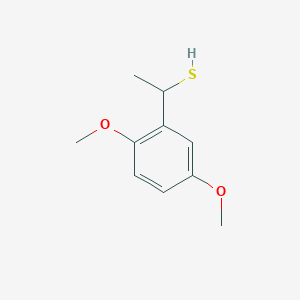

![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
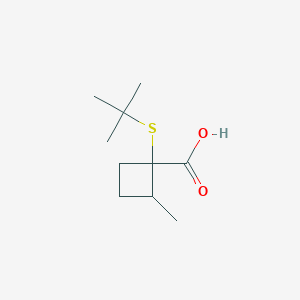
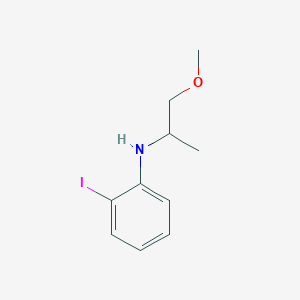
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)

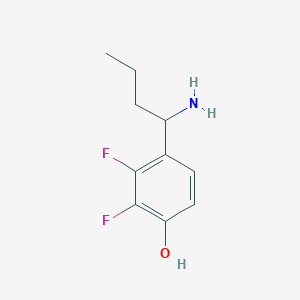
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
